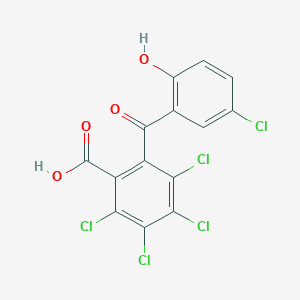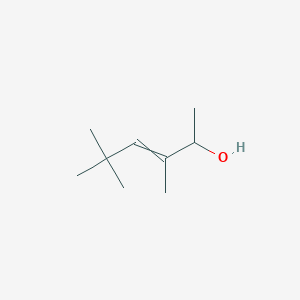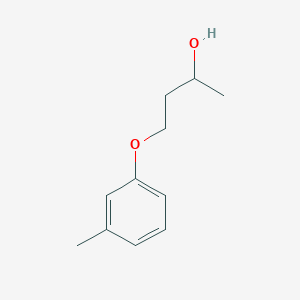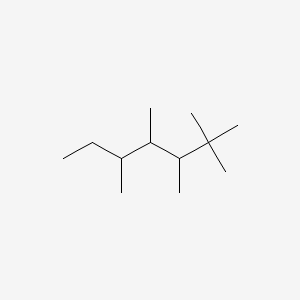
2,2,3,4,5-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,5-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon compound characterized by a heptane backbone with five methyl groups attached at various positions. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent over-alkylation and ensuring anhydrous conditions to avoid catalyst deactivation .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing branched alkanes like this compound. The process is optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5-Pentamethylheptane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes with fewer double bonds or functional groups.
Substitution: Haloalkanes (e.g., chlorinated or brominated derivatives).
Scientific Research Applications
2,2,3,4,5-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions and processes.
Biology: Investigated for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Mechanism of Action
The mechanism of action of 2,2,3,4,5-Pentamethylheptane in various applications involves its interaction with molecular targets such as enzymes, receptors, and lipid membranes. In drug delivery, for example, its hydrophobic nature allows it to integrate into lipid bilayers, facilitating the transport of hydrophobic drugs across cell membranes. The pathways involved include passive diffusion and membrane fusion.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,6-Pentamethylheptane: Another branched alkane with a similar structure but different methyl group positions.
2,3,4,5,6-Pentamethylheptane: A closely related compound with methyl groups at different positions on the heptane backbone.
Uniqueness
2,2,3,4,5-Pentamethylheptane is unique due to its specific arrangement of methyl groups, which influences its physical and chemical properties. This unique structure affects its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62198-84-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,4,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-9(2)10(3)11(4)12(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
XYDYIKVIGCXDLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


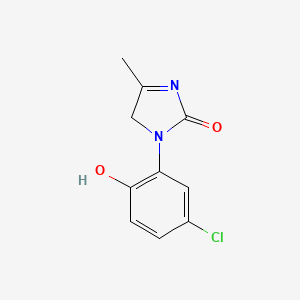
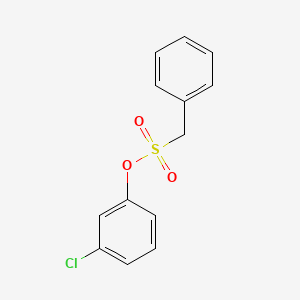
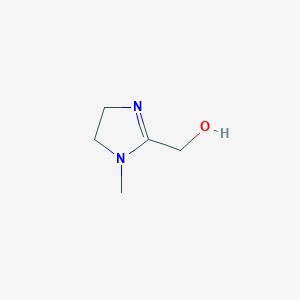
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)
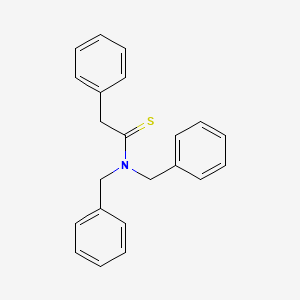
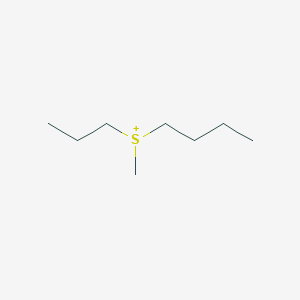
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
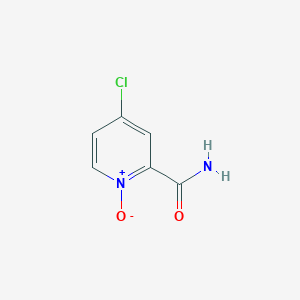
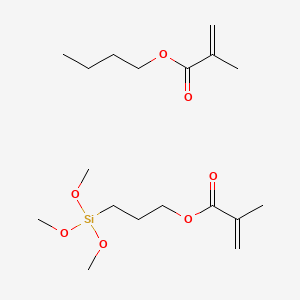
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)
